![molecular formula C12H12N2O2 B136824 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline CAS No. 135219-97-5](/img/structure/B136824.png)
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用机制
The mechanism of action of 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase, which play a role in various physiological processes. Additionally, it has been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
生化和生理效应
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and proliferation. This inhibition can lead to decreased cell growth and can be useful in treating cancer. The compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. This modulation can lead to improved cognitive function and can be useful in treating neurodegenerative diseases.
实验室实验的优点和局限性
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has several advantages for lab experiments. It is relatively easy to synthesize using established methods, and it has been shown to have promising applications in various areas of research. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully studied, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline. One direction is to further study its mechanism of action to better understand how it produces its effects. Another direction is to study its potential side effects and toxicity to determine its safety for use in humans. Additionally, further research could be done to explore its potential applications in treating other diseases, such as Parkinson's disease and Huntington's disease. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing the compound.
合成方法
The synthesis of 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has been achieved using various methods. One of the methods involves the reaction of 2-ethoxyaniline with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to form the desired compound. Another method involves the reaction of 2-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by treatment with hydroxylamine hydrochloride. Both methods have been successful in synthesizing the compound.
科学研究应用
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has potential applications in scientific research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
属性
CAS 编号 |
135219-97-5 |
|---|---|
产品名称 |
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
7-ethoxy-4,5-dihydro-[1,2]oxazolo[5,4-f]quinoline |
InChI |
InChI=1S/C12H12N2O2/c1-2-15-11-6-4-9-10(14-11)5-3-8-7-13-16-12(8)9/h4,6-7H,2-3,5H2,1H3 |
InChI 键 |
SFOFHXSLQHJYNU-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NO3 |
规范 SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NO3 |
同义词 |
Isoxazolo[5,4-f]quinoline, 7-ethoxy-4,5-dihydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



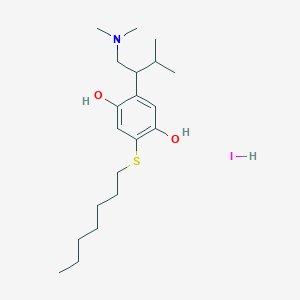
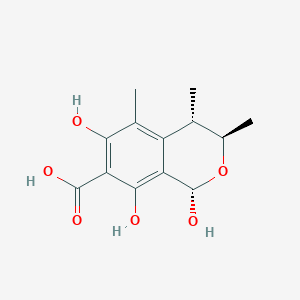
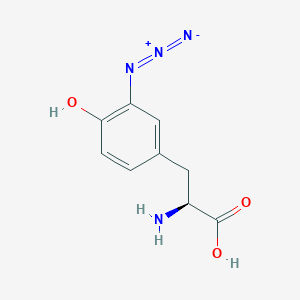
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
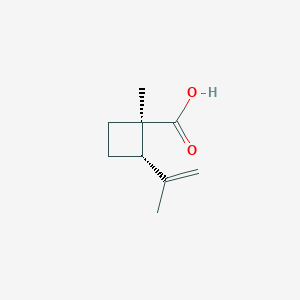
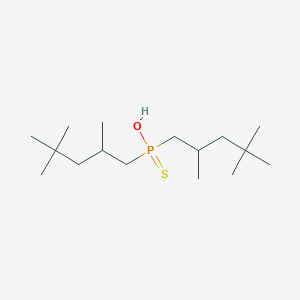
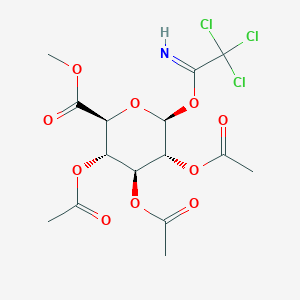
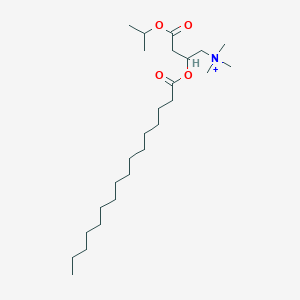
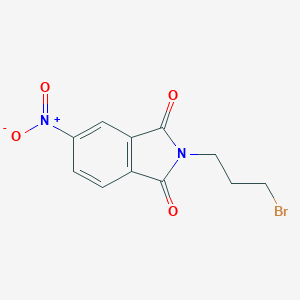
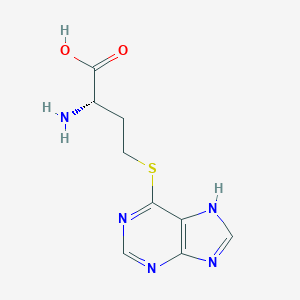
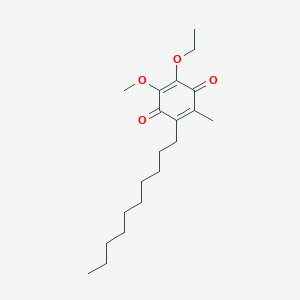
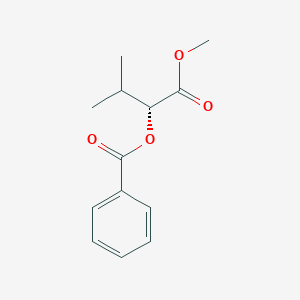
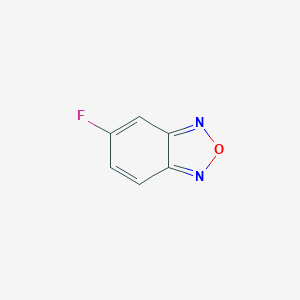
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)